Dipropylene glycol methyl propyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dipropylene glycol methyl propyl ether is an organic solvent with a variety of industrial and commercial uses. It is known for its low volatility and is often used as an alternative to other glycol ethers. The compound is typically a mixture of isomers and is valued for its effectiveness in various applications, including coatings, cleaning products, and as a coupling agent .

Preparation Methods

The preparation of dipropylene glycol methyl propyl ether involves dissolving an organic alkali in dipropylene glycol monomethyl ether, followed by the addition of chloropropane or bromopropane at temperatures ranging from 60 to 90°C. The reaction is completed over 2 to 10 hours at temperatures between 60 to 120°C. After the reaction, the mixture is allowed to stand and layer, and the organic matter is separated. The unreacted dipropylene glycol monomethyl ether is extracted using an inorganic salt water solution, and the crude product is subjected to reduced pressure distillation to obtain this compound with a purity of over 99% .

Chemical Reactions Analysis

Dipropylene glycol methyl propyl ether can undergo various chemical reactions, including:

Scientific Research Applications

Dipropylene glycol methyl propyl ether is used in several scientific research applications:

Biology: Its properties make it suitable for use in various biological applications, including as a solvent in biochemical assays.

Medicine: The compound’s low toxicity and effectiveness as a solvent make it useful in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of dipropylene glycol methyl propyl ether involves its ability to act as a solvent and coupling agent. Its hydrophilic and hydrophobic nature allows it to reduce surface tension and improve the solubility of various compounds. This makes it effective in applications where the dissolution of both polar and non-polar substances is required .

Comparison with Similar Compounds

Dipropylene glycol methyl propyl ether is often compared with other glycol ethers, such as:

Dipropylene glycol monomethyl ether: Known for its similar solvent properties but with different volatility and toxicity profiles.

Propylene glycol methyl ether: Another glycol ether with higher volatility, making this compound a preferred alternative in applications requiring lower evaporation rates.

Tripropylene glycol methyl ether: Similar in structure but with higher boiling points and different applications.

This compound stands out due to its balanced properties of low volatility, effective solvent capabilities, and low toxicity, making it a versatile compound in various industrial and scientific applications.

Properties

Molecular Formula |

C10H22O3 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(2-methoxypropoxy)-1-propoxypropane |

InChI |

InChI=1S/C10H22O3/c1-5-6-12-7-10(3)13-8-9(2)11-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

RZXAHVCTRLTLNA-UHFFFAOYSA-N |

Canonical SMILES |

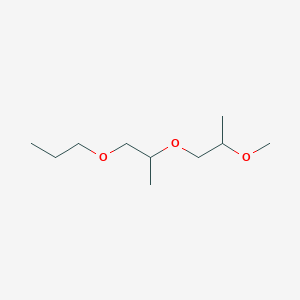

CCCOCC(C)OCC(C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

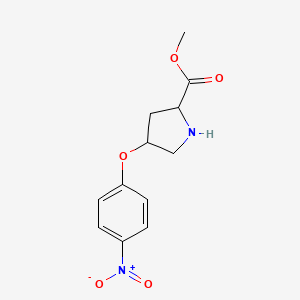

![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)

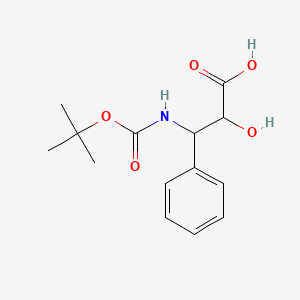

![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)

![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)